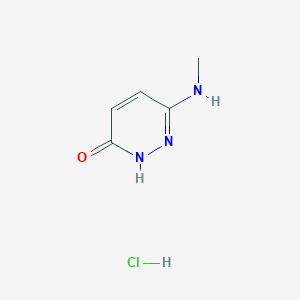

6-(Methylamino)pyridazin-3-ol hydrochloride

Description

Significance of the Pyridazine (B1198779) Core in Contemporary Chemical Research

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. wikipedia.org Often referred to as a "wonder nucleus," this scaffold is present in numerous compounds exhibiting a vast array of pharmacological activities. sarpublication.comsarpublication.com Its significance stems from both its versatile chemical properties and its proven success as a pharmacophore in approved drugs and clinical candidates. nih.govnih.gov

Pyridazine and its derivatives, particularly pyridazinones, have demonstrated a remarkable spectrum of biological effects. sarpublication.com Research has extensively documented their potential as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, analgesic, and antihypertensive agents. nih.govproquest.com Marketed drugs such as the cardiotonics pimobendan (B44444) and levosimendan, and the analgesic and anti-inflammatory agent emorfazone, feature the pyridazine ring as an essential structural component. nih.gov This clinical success has spurred considerable interest in the synthesis and evaluation of novel pyridazine analogs. nih.gov

The utility of the pyridazine ring in drug design is also attributed to its unique physicochemical properties. It possesses a high dipole moment, the largest among the three diazine isomers (pyridazine, pyrimidine (B1678525), and pyrazine), which can facilitate beneficial π-π stacking interactions with biological targets. nih.gov Furthermore, the two adjacent nitrogen atoms act as robust hydrogen bond acceptors, a crucial feature for molecular recognition and drug-target binding. nih.govnih.gov The pyridazine core is also considered an advantageous substitute for the more common phenyl ring, offering a less lipophilic and more polar alternative that can improve a compound's pharmacological profile. nih.gov The ease with which the pyridazine ring can be functionalized at various positions makes it an attractive and versatile template for the design and development of new therapeutic agents. proquest.comresearchgate.net

| Pharmacological Activity | Description | References |

|---|---|---|

| Anticancer | Derivatives have shown potential to inhibit cancer cell proliferation. | sarpublication.comnih.govcofc.edu |

| Anti-inflammatory | Many pyridazinone compounds act as non-steroidal anti-inflammatory drugs (NSAIDs). | sarpublication.comnih.govnih.gov |

| Antimicrobial | Activity against various bacterial and fungal strains has been reported. | sarpublication.comproquest.comnih.gov |

| Cardiovascular | Includes cardiotonic, antihypertensive, and vasodilator activities. | sarpublication.comnih.govresearchgate.net |

| Anticonvulsant | Certain pyridazinone analogues have shown activity against seizures. | sarpublication.comscielo.brscielo.br |

Unique Structural Features and Research Rationale for 6-(Methylamino)pyridazin-3-ol Hydrochloride

This compound is a specific derivative that combines several key structural features, providing a clear rationale for its synthesis and study in chemical research. The molecule is built upon a pyridazin-3-ol core, which exists in a tautomeric equilibrium with its keto form, 6-aminopyridazin-3(2H)-one. This pyridazinone substructure is a well-established pharmacophore known for its wide range of biological activities. sarpublication.com

The key structural components are:

Pyridazin-3-ol / Pyridazin-3(2H)-one Core: This central ring system is the foundation of the molecule's chemical character. The presence of the hydroxyl group at the 3-position (or the carbonyl in the keto form) and the adjacent ring nitrogens creates a polar, functionalized scaffold capable of engaging in various intermolecular interactions, including hydrogen bonding. sarpublication.com

6-(Methylamino) Group: The substitution at the 6-position with a methylamino group is significant. Amino-substituted pyridazines are a recognized class of compounds with demonstrated biological relevance. acs.org For instance, all three currently approved drugs containing a pyridazine ring are based on a 3-aminopyridazine (B1208633) scaffold. nih.gov The methyl group on the amine can modulate the compound's basicity, lipophilicity, and steric profile compared to an unsubstituted amino group.

Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which indicates that one or more of the basic nitrogen atoms in the molecule have been protonated. This is a common practice in pharmaceutical chemistry to enhance the aqueous solubility and stability of a compound, making it easier to handle and study in biological systems. nih.gov

The research rationale for investigating a molecule like this compound is rooted in the principles of medicinal chemistry. By systematically combining a known privileged scaffold (the pyridazinone core) with a common and functionally important substituent (the methylamino group), researchers can explore new areas of chemical space. The synthesis of such derivatives allows for the investigation of structure-activity relationships (SAR), aiming to discover novel compounds with enhanced potency or selectivity for a particular biological target. nih.govnih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₇N₃O | cymitquimica.com |

| Molecular Weight | 125.13 g/mol | cymitquimica.com |

| Core Structure | Pyridazin-3-ol | cymitquimica.com |

| Form | Hydrochloride Salt | N/A (Implied by name) |

Positioning this compound within Heterocyclic Chemistry Research

Heterocyclic chemistry is a vast and vital branch of organic chemistry, with nitrogen-containing heterocycles playing a particularly prominent role in the life sciences. mdpi.com this compound is firmly positioned within this field as a member of the diazine family of aromatic compounds. wikipedia.org Specifically, it belongs to the pyridazine class, which, while rarer in nature than its isomers pyrimidine and pyrazine, has become a subject of intense synthetic and medicinal chemistry research. wikipedia.orgnih.gov

The study of compounds like this compound is representative of a key strategy in modern drug discovery: the exploration of "privileged structures." acs.org A privileged structure is a molecular framework that is capable of binding to multiple biological targets, and the pyridazine and pyridazinone cores fit this description perfectly. nih.govacs.org Researchers in heterocyclic chemistry focus on developing novel synthetic routes to access these core structures and their derivatives. acs.org

The synthesis of a specific molecule like this compound is not merely an academic exercise but part of a broader effort to build libraries of related compounds. These libraries are then used to screen for biological activity against a wide range of targets, from enzymes like kinases to cellular receptors. nih.govnih.gov The structural simplicity and synthetic accessibility of substituted pyridazinones make them ideal candidates for such exploratory research, contributing significantly to the ever-expanding knowledge base of heterocyclic chemistry and its application in the search for new therapeutic agents. proquest.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(methylamino)-1H-pyridazin-6-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.ClH/c1-6-4-2-3-5(9)8-7-4;/h2-3H,1H3,(H,6,7)(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGQQTRIRPNASF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NNC(=O)C=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Methylamino Pyridazin 3 Ol Hydrochloride

Established Synthetic Pathways to 6-(Methylamino)pyridazin-3-ol Hydrochloride

The primary and most established route to this compound commences with the readily available starting material, 3,6-dichloropyridazine (B152260). This pathway involves a two-step sequence of nucleophilic aromatic substitution (SNAr) followed by hydrolysis.

In the initial step, 3,6-dichloropyridazine is subjected to a regioselective amination reaction with methylamine (B109427). This reaction typically proceeds by the displacement of one of the chlorine atoms by the methylamino group. The greater reactivity of the chlorine atom at the 6-position of the pyridazine (B1198779) ring often leads to the preferential formation of 6-chloro-3-(methylamino)pyridazine.

The subsequent step involves the hydrolysis of the remaining chloro group to a hydroxyl group, yielding 6-(methylamino)pyridazin-3-ol. This transformation is generally achieved under acidic or basic conditions at elevated temperatures. Finally, treatment with hydrochloric acid affords the desired this compound salt.

An alternative approach involves the reaction of maleic anhydride (B1165640) derivatives with a suitable hydrazine, such as methylhydrazine. The resulting pyridazinone can then be subjected to further functional group interconversions to introduce the methylamino group at the 6-position. However, the pathway from 3,6-dichloropyridazine remains the more direct and commonly employed method.

Table 1: Key Intermediates in the Synthesis of this compound

| Starting Material | Intermediate | Final Product |

| 3,6-Dichloropyridazine | 6-Chloro-3-(methylamino)pyridazine | This compound |

| Maleic Anhydride | Substituted Pyridazinone | This compound |

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign and efficient synthetic methodologies. In the context of pyridazinone synthesis, microwave-assisted and ultrasound-assisted techniques have emerged as promising green chemistry approaches. nih.govresearchgate.net

Microwave irradiation has been shown to significantly accelerate the rate of nucleophilic substitution reactions on the pyridazine core, often leading to higher yields and shorter reaction times compared to conventional heating methods. figshare.comresearchgate.net The application of microwave technology to the amination of 3,6-dichloropyridazine with methylamine could offer a more sustainable route to the key intermediate.

Similarly, ultrasound-assisted synthesis has been successfully employed for the preparation of various pyridazinone derivatives. nih.govgrowingscience.com Sonication can enhance mass transfer and increase the reactivity of the substrates, potentially allowing for milder reaction conditions and reduced energy consumption. The use of ultrasound in the synthesis of this compound could contribute to a greener process by minimizing solvent usage and reaction times.

Regioselectivity and Stereoselectivity Considerations in the Formation of this compound

The synthesis of this compound from 3,6-dichloropyridazine inherently involves considerations of regioselectivity. The pyridazine ring is an electron-deficient system, making it susceptible to nucleophilic attack. The two chlorine atoms in 3,6-dichloropyridazine are not equivalent, and the regioselectivity of the initial amination step is influenced by both electronic and steric factors.

Generally, nucleophilic attack is favored at the C6 position over the C3 position. This preference can be attributed to the electronic effects of the nitrogen atoms in the pyridazine ring. The reaction conditions, including the solvent, temperature, and the nature of the amine, can also play a crucial role in directing the regioselectivity of the substitution. For instance, the use of bulky amines may favor substitution at the less sterically hindered position.

As this compound is an achiral molecule, stereoselectivity is not a factor in its direct synthesis. However, if chiral substituents were to be introduced on the methylamino group or the pyridazine ring in the synthesis of its analogs, then stereoselective synthetic strategies would become a critical consideration.

Derivatization Strategies and Analog Synthesis from the this compound Scaffold

The 6-(methylamino)pyridazin-3-ol scaffold presents multiple points for chemical modification, allowing for the synthesis of a diverse range of analogs. The secondary amine, the hydroxyl group, and the pyridazinone ring itself are all amenable to derivatization.

The nitrogen atom of the methylamino group can be further alkylated, acylated, or incorporated into larger cyclic structures. The hydroxyl group at the 3-position can be converted into ethers or esters, or it can be replaced by other functional groups through nucleophilic substitution reactions after activation (e.g., conversion to a chloro or tosyl group).

Furthermore, the pyridazinone ring can undergo electrophilic substitution reactions, although the electron-deficient nature of the ring generally requires activating conditions. The synthesis of analogs with substituents at other positions on the pyridazine ring is also an active area of research, often starting from appropriately substituted precursors. These derivatization strategies are crucial for structure-activity relationship (SAR) studies in drug discovery programs. nih.gov

Table 2: Potential Derivatization Sites on the 6-(Methylamino)pyridazin-3-ol Scaffold

| Position | Functional Group | Potential Modifications |

| N-methylamino | Secondary Amine | Alkylation, Acylation, Arylation |

| C3 | Hydroxyl | Etherification, Esterification, Substitution |

| Pyridazinone Ring | Aromatic Ring | Electrophilic Substitution |

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical reactivity of this compound is dictated by the interplay of its functional groups and the electronic nature of the pyridazinone ring. The pyridazinone core is known to exist in tautomeric forms, with the keto-enol equilibrium influencing its reactivity.

The molecule can participate in a variety of chemical transformations. The amino group can act as a nucleophile, while the hydroxyl group can exhibit both nucleophilic and acidic properties. The pyridazinone ring, being electron-deficient, is generally resistant to electrophilic attack but is susceptible to nucleophilic substitution, particularly at positions activated by leaving groups.

The mechanism of nucleophilic substitution on the pyridazine ring typically follows an SNAr pathway, involving the formation of a Meisenheimer-like intermediate. The stability of this intermediate is influenced by the substituents on the ring and the nature of the nucleophile and leaving group. Understanding these reaction mechanisms is essential for predicting the outcome of chemical transformations and for the rational design of synthetic routes to novel pyridazinone derivatives.

Theoretical and Computational Investigations of 6 Methylamino Pyridazin 3 Ol Hydrochloride

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to elucidate the electronic properties and reactivity of pyridazinone derivatives. While specific studies on 6-(Methylamino)pyridazin-3-ol hydrochloride are not extensively detailed in the available literature, the general principles and findings from research on analogous compounds can provide valuable insights.

DFT calculations are employed to optimize the molecular geometry, determine electronic properties such as molecular orbital energies, and predict spectroscopic characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they indicate the molecule's electron-donating and accepting capabilities, respectively. The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity and stability of the molecule.

A representative summary of quantum chemical parameters, generalized from studies on pyridazinone derivatives, is presented in Table 1.

Table 1: Representative Quantum Chemical Parameters for Pyridazinone Derivatives

| Parameter | Description | Typical Value Range |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.0 to 5.5 eV |

Molecular Docking and Ligand-Target Interaction Modeling for this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. For this compound, molecular docking studies would aim to identify its potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex.

The process of molecular docking involves preparing the 3D structures of both the ligand and the target protein. The ligand's conformational flexibility is explored to find the most favorable binding pose within the active site of the protein. The binding affinity is then estimated using a scoring function, which provides a numerical value (e.g., in kcal/mol) to rank different ligands or binding poses.

A hypothetical summary of potential molecular docking results for a pyridazinone derivative, illustrating the types of interactions and targets, is shown in Table 2.

Table 2: Illustrative Molecular Docking Results for a Pyridazinone Derivative

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bonds, hydrophobic interactions |

| VEGF Receptor 2 (VEGFR-2) | 4ASD | -9.2 | Cys919, Asp1046, Glu885 | Hydrogen bonds, pi-alkyl interactions |

| Monoamine Oxidase B (MAO-B) | 2V5Z | -7.8 | Tyr435, Gln206, Cys172 | Hydrogen bonds, hydrophobic interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

For analogues of this compound, QSAR studies would involve compiling a dataset of compounds with their measured biological activities and calculating a set of molecular descriptors for each compound. These descriptors can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a predictive model.

Studies on various series of pyridazinone derivatives have successfully employed both 2D-QSAR and 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models have highlighted the importance of steric, electrostatic, and hydrophobic properties in determining the biological activity of these compounds. The graphical output of 3D-QSAR, in the form of contour maps, provides a visual representation of where modifications to the molecular structure are likely to enhance or diminish activity.

A representative table summarizing the types of descriptors and statistical parameters from a hypothetical QSAR study on pyridazinone analogues is provided in Table 3.

Table 3: Representative Parameters from a QSAR Study of Pyridazinone Analogues

| Parameter | Description | Typical Value |

|---|---|---|

| q² (Cross-validated r²) | A measure of the predictive ability of the model (internal validation) | > 0.5 |

| r² (Non-cross-validated r²) | A measure of the goodness of fit of the model | > 0.6 |

| r²_pred (External validation r²) | A measure of the predictive ability of the model on an external test set | > 0.5 |

| Key Descriptors | Examples of molecular properties influencing activity | Steric fields, Hydrophobic fields, Dipole moment, Topological indices |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Pre-clinical Research

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, as poor pharmacokinetic profiles are a major cause of clinical trial failures. In silico ADME prediction models offer a rapid and cost-effective way to evaluate the drug-like properties of compounds in the early stages of research.

For this compound, computational tools can predict a range of ADME-related parameters. These predictions are often based on established rules, such as Lipinski's rule of five, which provides a general guideline for oral bioavailability. Lipinski's rule states that an orally active drug generally has no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a logP value not exceeding 5. nih.govmdpi.com

Beyond these simple rules, more sophisticated models can predict properties like aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. These predictions help in identifying potential liabilities early on and guide the optimization of the lead compound.

Table 4 presents a hypothetical in silico ADME profile for a pyridazinone derivative, showcasing the types of parameters that are typically evaluated.

Table 4: Predicted ADME Properties for a Representative Pyridazinone Derivative

| ADME Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Compliance with Lipinski's rule |

| logP | 1.0 - 3.0 | Optimal lipophilicity for absorption and solubility |

| Hydrogen Bond Donors | 2 - 4 | Compliance with Lipinski's rule |

| Hydrogen Bond Acceptors | 3 - 5 | Compliance with Lipinski's rule |

| Aqueous Solubility | Moderate to High | Good dissolution in the gastrointestinal tract |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier Permeability | Low to Moderate | CNS penetration potential |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For this compound, understanding its conformational preferences is important for rationalizing its biological activity and for use in other computational studies like molecular docking.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the movements of atoms and molecules, MD can be used to study the stability of a ligand-protein complex, the flexibility of both the ligand and the protein, and the role of solvent molecules in the binding process.

While specific conformational analysis and MD simulation studies on this compound are not detailed in the available literature, research on related pyridazinone derivatives has shown that the planarity of the core structure can be important for biological activity. MD simulations of pyridazinone derivatives bound to their targets have been used to assess the stability of the binding pose predicted by docking and to identify key interactions that are maintained throughout the simulation.

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, the Radius of Gyration (Rg) to evaluate the compactness of the protein, and the number of hydrogen bonds to quantify the strength of the ligand-protein interaction over time.

A summary of the types of insights that can be gained from MD simulations of a ligand-protein complex is presented in Table 5.

Table 5: Insights from Molecular Dynamics Simulations of a Ligand-Protein Complex

| Simulation Parameter | Information Gained |

|---|---|

| RMSD of the complex | Stability of the ligand's binding pose over time |

| RMSF of protein residues | Flexibility of different regions of the protein |

| Radius of Gyration (Rg) | Compactness and stability of the protein structure |

| Hydrogen Bond Analysis | Persistence of key hydrogen bonding interactions |

| Solvent Accessible Surface Area (SASA) | Changes in the exposure of the complex to the solvent |

Mechanistic Investigations at the Molecular and Cellular Level for 6 Methylamino Pyridazin 3 Ol Hydrochloride

In Vitro Studies on Receptor Binding and Enzyme Inhibition

There is currently no publicly available data detailing the in vitro receptor binding profile or enzyme inhibition potencies for 6-(Methylamino)pyridazin-3-ol hydrochloride. Information such as IC50 or Ki values, which are crucial for understanding a compound's specificity and potency against various biological targets, has not been found in the public domain.

Elucidation of Cellular Pathway Modulation by this compound in Pre-clinical Models

While research on other pyridazinone derivatives suggests potential involvement in various cellular signaling pathways, specific studies elucidating how this compound modulates these pathways in pre-clinical models are not available. The precise cellular mechanisms and downstream effects of this particular compound remain to be characterized in accessible literature.

Analysis of Protein-Ligand Interactions Involving this compound

Detailed analyses of the protein-ligand interactions of this compound, which would typically be provided by techniques such as X-ray crystallography or computational docking studies, are not present in the available literature. Understanding how this compound binds to its putative protein targets at a molecular level is a key area for future research.

Biochemical Assays for Mechanisms of Action of this compound

Specific biochemical assays designed to uncover the precise mechanism of action of this compound have not been reported in the public scientific record. Such assays are fundamental in confirming the molecular targets and functional consequences of a compound's activity.

Pre Clinical Biological Activity and Efficacy Explorations of 6 Methylamino Pyridazin 3 Ol Hydrochloride in Model Systems

Evaluation of Biological Responses in Cell-based Assays

No specific data from cell-based assays for 6-(Methylamino)pyridazin-3-ol hydrochloride was found in the searched literature.

Phenotypic Screening and Activity Profiling in Ex Vivo Models

There is no available information on the phenotypic screening or activity profiling of this compound in ex vivo models.

Efficacy Studies in Animal Models of Disease (Focus on Model Efficacy, not Therapeutic Application)

Specific efficacy studies for this compound in animal models of disease have not been identified in the public domain. Research on related compounds, such as a series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines, has shown anticonvulsant activity in mouse and rat models of epilepsy. nih.gov Another study on 6-substituted-3-pyridazinone derivatives reported antinociceptive activity in mice. nih.gov

Comparative Biological Activity Analysis with Related Pyridazine (B1198779) Scaffolds

A direct comparative biological activity analysis of this compound with other pyridazine scaffolds is not available. Structure-activity relationship (SAR) studies have been conducted on various pyridazine series, providing insights into how different substituents on the pyridazine ring influence biological activity. For instance, in a series of anticonvulsant 6-aryl-3-(hydroxypolymethyleneamino)pyridazines, the nature of the aryl ring at the 6-position and the amino side chain at the 3-position were found to be critical for activity. nih.gov

Identification of Pharmacodynamic Markers in Pre-clinical Research Models

No studies identifying specific pharmacodynamic markers for this compound in preclinical models were found.

Metabolism and Biotransformation Research of 6 Methylamino Pyridazin 3 Ol Hydrochloride in Pre Clinical Systems

In Vitro Metabolic Stability Studies of 6-(Methylamino)pyridazin-3-ol Hydrochloride

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo intrinsic clearance of a compound. These assays typically involve incubating the test compound with liver microsomes or hepatocytes from various species, including humans, to evaluate the rate of its metabolism.

For pyridazinone derivatives, metabolic stability can be variable and highly dependent on the specific substitutions on the core structure. For instance, studies on a series of piperazin-1-ylpyridazines revealed that some derivatives undergo rapid metabolism in mouse and human liver microsomes, with half-lives as short as approximately 3 minutes. nih.gov Conversely, other related pyridazinone carboxamides have been characterized as being relatively stable in rat liver microsomes, with a significant percentage of the compound remaining after a 30-minute incubation period. nih.gov

The metabolic stability of this compound would be assessed by incubating it with liver microsomes from different preclinical species (e.g., mouse, rat, dog) and humans. The percentage of the parent compound remaining over time is measured, typically by LC-MS/MS, to determine its half-life (t½) and intrinsic clearance (CLint).

Table 1: Illustrative In Vitro Microsomal Stability Data for Structurally Related Pyridazinone Derivatives

| Compound | Species | Microsomal Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Pyridazinone Analog A | Mouse | ~3 | High |

| Pyridazinone Analog A | Human | ~3 | High |

| Pyridazinone Analog B | Rat | >30 | Low |

Note: The data in this table is illustrative and based on findings for structurally related pyridazinone compounds, not this compound itself.

Identification of Metabolites in Pre-clinical Biological Matrices

Identifying the metabolites of a drug candidate in preclinical biological matrices such as plasma, urine, and feces is crucial for understanding its biotransformation pathways and for identifying any potentially active or toxic metabolites. This is typically achieved using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography.

For pyridazinone-based compounds, metabolic pathways can include oxidation, hydroxylation, and demethylation. In the case of this compound, potential metabolic transformations could involve N-demethylation of the methylamino group to form 6-aminopyridazin-3-ol, hydroxylation of the pyridazinone ring, or oxidation of the nitrogen atoms. For example, metabolic analysis of certain pyridazinone inhibitors has revealed oxidation of an attached indazole ring as a site of metabolism. nih.gov

The process of metabolite identification for this compound would involve incubating the compound with liver microsomes or hepatocytes, followed by analysis of the incubation mixture using LC-HRMS to detect and structurally characterize the metabolites formed.

Enzyme Kinetics and Cytochrome P450 (CYP) Inhibition/Induction in Research Models

Understanding the enzyme kinetics of a compound's metabolism helps in predicting its behavior at different concentrations. Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. Therefore, assessing a compound's potential to inhibit or induce CYP enzymes is a critical step in preclinical development to predict potential drug-drug interactions.

While specific data for this compound is not available, some in silico studies on novel pyridazin-3-one derivatives have suggested no cytochrome P450 enzyme inhibition. However, experimental verification is essential. Standard in vitro assays using human liver microsomes and a panel of specific CYP isoform substrates are used to determine the half-maximal inhibitory concentration (IC50) of the compound against major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Table 2: Representative Data from an In Vitro CYP450 Inhibition Assay for a Hypothetical Pyridazinone Compound

| CYP Isoform | Substrate | Inhibitor (Hypothetical Pyridazinone) IC50 (µM) |

| CYP1A2 | Phenacetin | > 50 |

| CYP2C9 | Diclofenac | > 50 |

| CYP2C19 | S-Mephenytoin | > 50 |

| CYP2D6 | Dextromethorphan | > 50 |

| CYP3A4 | Midazolam | > 50 |

Note: This table presents hypothetical data to illustrate the type of results obtained from a CYP450 inhibition study.

CYP induction potential is typically evaluated using primary human hepatocytes. The cells are treated with the test compound, and the induction of CYP enzyme expression is measured at the mRNA or protein level.

Glucuronidation and Sulfation Pathways in the Biotransformation Process

Glucuronidation and sulfation are important phase II conjugation reactions that increase the water solubility of drugs and facilitate their excretion. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.

Role of Transporters in the Disposition of this compound in Pre-clinical Contexts

Drug transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are membrane proteins that play a significant role in the absorption, distribution, and excretion of drugs. Assessing whether a compound is a substrate or inhibitor of key drug transporters is important for predicting its pharmacokinetic profile and potential for drug-drug interactions.

Given its structure, this compound could potentially interact with various uptake and efflux transporters. In vitro studies using cell lines overexpressing specific transporters (e.g., Caco-2 cells for P-gp and BCRP) would be conducted to determine if it is a substrate or inhibitor of these transporters. These assays typically measure the bidirectional transport of the compound across a cell monolayer.

Advanced Analytical and Spectroscopic Characterization in Research of 6 Methylamino Pyridazin 3 Ol Hydrochloride

Application of High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry is a critical tool for the unambiguous confirmation of a synthesized compound's elemental composition. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass. For 6-(Methylamino)pyridazin-3-ol hydrochloride, HRMS would be used to confirm the molecular formula, C₅H₈ClN₃O, by matching the experimentally observed accurate mass of the protonated molecule [M+H]⁺ to its calculated theoretical mass.

In metabolic studies, HRMS coupled with liquid chromatography (LC-HRMS) is employed to identify metabolites in biological matrices. This technique would allow for the detection of potential biotransformations of this compound, such as oxidation, demethylation, or conjugation reactions, by identifying the accurate masses of these modified products in samples. While no specific metabolite studies for this compound are published, research on other heterocyclic compounds demonstrates that fragmentation patterns obtained via tandem MS (MS/MS) are used to elucidate the structure of these metabolites. For instance, studies on other pyridazinone derivatives show characteristic fragmentation involving the heterocyclic ring, which would be expected for the title compound as well smolecule.commdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Interaction Studies

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) would be required to assign all proton and carbon signals unequivocally.

Based on the analysis of related structures, the following characteristics would be anticipated in the NMR spectra of 6-(Methylamino)pyridazin-3-ol:

¹H NMR: The spectrum would show distinct signals for the two protons on the pyridazine (B1198779) ring, a signal for the N-H proton of the methylamino group, and a singlet for the methyl group protons. The chemical shifts of the ring protons would be influenced by the electron-donating amino group and the electron-withdrawing nature of the pyridazine ring itself smolecule.com.

¹³C NMR: The spectrum would display five distinct carbon signals. The chemical shifts for the carbons in the pyridazine ring can be predicted based on data from the parent pyridazin-3(2H)-one, with substitutions causing predictable shifts rsc.org. For example, the carbon attached to the hydroxyl group (C3) and the carbon attached to the methylamino group (C6) would show significant shifts compared to the unsubstituted parent compound.

Interaction studies using NMR, such as saturation transfer difference (STD) NMR or monitoring chemical shift perturbations upon addition of a target protein, could reveal binding epitopes and affinities. These studies are crucial for understanding how the molecule interacts with its biological target on an atomic level.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 6-(Methylamino)pyridazin-3-ol (based on related compounds)

| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H4/H5 | ¹H | 6.8 - 7.5 | Doublet |

| H (NH) | ¹H | Broad singlet | Variable |

| H (CH₃) | ¹H | ~3.0 | Singlet |

| C3 | ¹³C | 155 - 165 | Singlet |

| C4/C5 | ¹³C | 125 - 135 | Singlet |

| C6 | ¹³C | 145 - 155 | Singlet |

| C (CH₃) | ¹³C | ~35 | Singlet |

Note: These are estimated values based on data for structurally similar compounds and are subject to solvent and experimental conditions.

Chromatographic Methodologies (e.g., HPLC-MS/MS) for Quantification in Research Samples

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices like plasma, serum, or tissue homogenates. A validated HPLC-MS/MS method for this compound would involve:

Sample Preparation: A simple extraction method, such as protein precipitation or solid-phase extraction, would be used to isolate the analyte from the biological matrix uni.lu.

Chromatographic Separation: Reversed-phase HPLC would be employed to separate the analyte from endogenous matrix components. A typical setup might use a C18 column with a gradient elution of water and acetonitrile containing a small amount of formic acid to ensure good peak shape and ionization efficiency mdpi.commdpi.comresearchgate.net.

Mass Spectrometric Detection: Detection would be performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule [M+H]⁺) and monitoring a specific product ion generated through collision-induced dissociation. This highly selective detection method provides excellent sensitivity and minimizes interference.

The method would be validated according to regulatory guidelines to establish its linearity, accuracy, precision, limit of quantification (LOQ), and stability in the matrix. While a specific method for this compound is not available, numerous published methods for other small molecule drugs serve as a template for its development mdpi.commdpi.com.

X-ray Crystallography and Structural Biology of this compound and its Complexes

If the compound were to be co-crystallized with its biological target (e.g., an enzyme), the resulting structure would provide invaluable insight into the binding mode. This structural information is fundamental for structure-based drug design, allowing for the rational optimization of ligand-target interactions. Although no crystal structures for the title compound are available, structures of related pyridazinone derivatives have been reported, detailing the planarity of the ring and intermolecular contacts nih.gov.

Biophysical Techniques for Studying Ligand-Target Interactions

A variety of biophysical techniques are used to characterize the binding of a small molecule (ligand) to its biological target. These methods can determine binding affinity (K_d), thermodynamics, and kinetics. For this compound, techniques such as:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_d, ΔH, and ΔS).

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface where the target protein is immobilized. It provides kinetic data (k_on and k_off) in addition to affinity.

Fluorescence Spectroscopy: The intrinsic fluorescence of a target protein (e.g., from tryptophan residues) may be quenched or enhanced upon ligand binding. Changes in fluorescence can be used to determine binding affinity scispace.comresearchgate.net.

These techniques are essential in early-stage drug discovery to confirm target engagement and to rank compounds based on their binding properties. Studies on other pyridazinone-based compounds have successfully used these methods to characterize their interactions with protein targets like serum albumin and various enzymes mdpi.commdpi.com.

Interdisciplinary Research Perspectives and Future Directions for 6 Methylamino Pyridazin 3 Ol Hydrochloride

Integration of Omics Technologies in the Study of 6-(Methylamino)pyridazin-3-ol Hydrochloride

The advent of high-throughput omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful lens through which to investigate the biological activities of this compound. nih.govfrontlinegenomics.comfrontiersin.org While specific applications of these technologies to this particular compound are not yet extensively documented, their potential to elucidate mechanisms of action and identify novel therapeutic applications is immense.

Genomics and Transcriptomics: These approaches can be employed to understand how this compound and its analogs affect gene expression. For instance, treating cancer cell lines with these compounds and subsequently performing RNA sequencing could reveal upregulated or downregulated genes and pathways, providing insights into their anticancer mechanisms. nih.gov This information can be crucial for identifying an initial list of potential protein targets.

Proteomics: This technique allows for the large-scale study of proteins and can be instrumental in identifying the direct protein targets of this compound. nih.gov Techniques such as thermal proteome profiling or chemical proteomics could pinpoint the specific proteins that physically interact with the compound, thereby validating potential targets identified through genomic and transcriptomic studies.

Metabolomics: By analyzing the global metabolic changes in cells or organisms upon treatment with this compound, metabolomics can shed light on the functional consequences of its biological activity. nih.gov This can help in understanding the downstream effects of target engagement and may reveal unexpected therapeutic opportunities or potential off-target effects.

The integration of these multi-omics datasets can provide a comprehensive, systems-level understanding of the biological effects of this compound, paving the way for more informed drug discovery and development efforts. frontlinegenomics.com

Potential for Application in Chemical Biology Tools and Probes

The pyridazine (B1198779) scaffold, a core component of this compound, possesses unique photophysical properties that make it an attractive candidate for the development of chemical biology tools and probes. elsevierpure.comnih.govbohrium.comrsc.orgrsc.orgacs.org

Fluorescent Probes: Pyridazine-based molecules have been successfully designed as fluorescent probes for various applications. For example, pyridazine-carbazole derivatives have been synthesized as fluorescent probes for the detection of volatile acids. elsevierpure.combohrium.com These probes exhibit changes in their fluorescence properties upon protonation of the pyridazine ring. Similarly, imidazopyridazine derivatives have been developed as polarity-sensitive fluorescent probes for imaging lung cancer tissues. rsc.orgrsc.org These examples highlight the potential to modify the this compound scaffold to create novel sensors for specific analytes or cellular environments.

Bioimaging Agents: The pyridazine moiety has also been incorporated into metal complexes for bioimaging applications. Diiridium complexes with a bridging pyridazine ligand have shown potential as dual-mode bioimaging probes, localizing in the mitochondria of cells. nih.gov Such strategies could be adapted to develop targeted imaging agents based on the this compound structure for visualizing specific cellular processes or organelles.

The development of such tools would not only advance our understanding of biological systems but also open up new diagnostic and theranostic possibilities.

| Probe Type | Pyridazine Derivative Example | Application |

| Fluorescent Probe | Pyridazine-carbazole | Volatile acid detection |

| Fluorescent Probe | Imidazopyridazine | Imaging lung cancer tissues |

| Bioimaging Agent | Diiridium complex with bridging pyridazine | Mitochondrial imaging |

Green Chemistry Principles in the Research and Development of this compound Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyridazine derivatives. researchgate.netscispace.com Applying these principles to the research and development of this compound derivatives can lead to more sustainable and environmentally friendly processes.

Alternative Synthesis Methods: Traditional methods for synthesizing pyridazines can involve harsh reaction conditions and the use of hazardous reagents. nih.govorganic-chemistry.org Green chemistry approaches, such as microwave-assisted synthesis, have been shown to be effective for the preparation of pyridazine derivatives, often leading to shorter reaction times, higher yields, and reduced waste. researchgate.net Ultrasound-promoted multicomponent synthesis is another green method that has been successfully applied to the synthesis of pyridazinones. scispace.com

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Metal-free protocols for the synthesis of pyridazine derivatives, such as aza-Diels-Alder reactions, offer a more sustainable alternative to some metal-catalyzed methods. organic-chemistry.org

Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. One-pot multistep reactions are an effective strategy for achieving this, as they can reduce the need for purification of intermediates and minimize solvent waste. nih.gov

By embracing these green chemistry principles, the future development of this compound derivatives can be conducted in a manner that is both scientifically advanced and environmentally responsible.

| Green Chemistry Principle | Application in Pyridazine Synthesis |

| Alternative Energy Sources | Microwave-assisted synthesis, Ultrasound-promoted synthesis |

| Catalysis | Use of recyclable catalysts, Metal-free reaction protocols |

| Waste Reduction | One-pot multistep reactions, Maximizing atom economy |

Challenges and Opportunities in the Academic Research of this compound

The academic research landscape for this compound and its analogs is characterized by both significant challenges and promising opportunities.

Challenges:

Synthetic Complexity: The development of novel and efficient synthetic routes to functionalized pyridazine derivatives can be challenging. nih.govmdpi.com Many existing methods have limitations in terms of substrate scope or reaction conditions.

Limited Commercial Availability: The availability of a wide range of starting materials and intermediates for pyridazine synthesis can be limited, which may hinder the exploration of diverse chemical space. mdpi.com

Understanding Structure-Activity Relationships (SAR): Elucidating the detailed SAR for pyridazine-based compounds to optimize their biological activity and minimize off-target effects requires extensive and systematic studies. nih.govbenthamdirect.com

Opportunities:

Privileged Scaffold: The pyridazine ring is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govrsc.org This provides a strong rationale for the continued exploration of pyridazine-containing compounds for various therapeutic applications.

Versatile Biological Activity: Pyridazine and pyridazinone derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. benthamdirect.comacs.orgresearchgate.net This versatility opens up numerous avenues for further investigation.

Drug Design and Development: The unique physicochemical properties of the pyridazine ring, such as its polarity and hydrogen bonding capacity, can be exploited in drug design to improve pharmacokinetic and pharmacodynamic properties. nih.gov

Overcoming the synthetic challenges and leveraging the inherent opportunities of the pyridazine scaffold will be key to advancing the academic research of this compound.

Emerging Research Avenues for the Pyridazine Scaffold Exemplified by this compound

The pyridazine scaffold, as exemplified by this compound, is at the forefront of several emerging research areas, extending beyond its traditional applications in medicine.

Anticancer Drug Development: The pyridazine nucleus is a prominent feature in many recently developed anticancer agents. nih.gov These compounds target a diverse array of biological processes involved in cancer, including cell signaling, metabolism, and epigenetic regulation. nih.gov The ongoing development of pyridazine-based kinase inhibitors and other targeted therapies represents a major future direction. scirp.org

Agrochemicals: Pyridazine derivatives have found applications in agriculture as herbicides and insecticides. wikipedia.orgsemanticscholar.orgmdpi.com Further research in this area could lead to the development of new and more effective crop protection agents.

Materials Science: The unique electronic and photophysical properties of pyridazines are being harnessed in the field of materials science. As previously mentioned, their use in fluorescent probes and sensors is a growing area of interest. elsevierpure.comacs.org Additionally, functionalized pyridazines are being explored for their potential in electrochromic materials and metal-organic frameworks. mdpi.com

The continued exploration of the pyridazine scaffold in these and other emerging fields is likely to uncover new and valuable applications, with compounds like this compound serving as important starting points for further chemical modification and investigation.

Q & A

Q. Q1: What are the standard synthetic routes for 6-(methylamino)pyridazin-3-ol hydrochloride, and how are reaction conditions optimized?

A: The compound is typically synthesized via nucleophilic substitution of a chloro precursor (e.g., 6-chloropyridazin-3-ol) with methylamine. Key steps include:

- Reagents: Methylamine (gas or aqueous) in polar aprotic solvents (DMF, DMSO) under inert atmosphere .

- Optimization: Temperature (60–80°C), reaction time (12–24 hours), and excess methylamine (2–3 eq) improve yield. Purification involves recrystallization from ethanol/HCl to isolate the hydrochloride salt .

Q. Q2: How can researchers confirm the structural integrity of this compound post-synthesis?

A: Use multi-modal characterization:

- NMR: NMR (DMSO-d6) shows peaks for pyridazine protons (δ 7.2–8.1 ppm) and methylamino group (δ 2.8–3.1 ppm).

- IR: Confirm N-H stretching (~3300 cm) and aromatic C-N vibrations (~1600 cm) .

- Elemental Analysis: Validate C, H, N, and Cl content (±0.3% deviation) .

Reactivity and Functionalization

Q. Q3: What are the key chemical transformations feasible for this compound?

A: The compound undergoes:

- Oxidation: With KMnO or HO, yielding pyridazine N-oxides or hydroxylated derivatives (monitor via TLC) .

- Substitution: Electrophilic aromatic substitution (e.g., bromination at C-5 using NBS) or methylamino group alkylation (e.g., with iodomethane) .

- Coupling Reactions: Suzuki-Miyaura coupling with boronic acids at C-4 or C-5 positions under Pd catalysis .

Q. Q4: How does the hydrochloride salt influence solubility and reactivity compared to the free base?

A: The hydrochloride salt enhances water solubility (critical for biological assays) but may reduce reactivity in non-polar solvents. Neutralize with NaOH for reactions requiring the free base .

Stability and Analytical Challenges

Q. Q5: What are the critical stability considerations for storing this compound?

A: Store at –20°C in airtight, light-resistant containers. Avoid moisture (hygroscopic) and prolonged exposure to >40°C, which can degrade the compound into pyridazine decomposition products (monitor via HPLC) .

Q. Q6: How can researchers address discrepancies in reported spectral data for this compound?

A: Cross-validate using:

- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular ion [M+H] at m/z 174.0534 (calc. for CHClNO).

- X-ray Crystallography: Resolve ambiguities in tautomeric forms (e.g., hydroxyl vs. keto tautomers) .

Advanced Research Applications

Q. Q7: What strategies optimize regioselectivity in derivatizing this compound for medicinal chemistry?

A:

- Directed Metalation: Use LDA or TMPZnCl to deprotonate specific positions (e.g., C-4 for functionalization) .

- Protection/Deprotection: Protect the hydroxyl group with TMSCl before methylamino alkylation, then deprotect with TBAF .

Q. Q8: How can computational methods aid in predicting the biological activity of derivatives?

A:

- Docking Studies: Model interactions with targets (e.g., kinases) using PyRx or AutoDock.

- QSAR: Correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. Q9: What analytical techniques are recommended for studying degradation pathways under oxidative stress?

A:

- LC-MS/MS: Identify degradation products (e.g., N-oxide or demethylated species).

- EPR Spectroscopy: Detect radical intermediates during HO-mediated oxidation .

Contradictions and Data Validation

Q. Q10: How should researchers resolve conflicting reports on the compound’s reactivity with thiols?

A: Replicate experiments under controlled conditions:

- pH Control: Thiol reactivity is pH-dependent; use buffered solutions (pH 7.4 for physiological relevance).

- Competitive Studies: Compare reaction rates with alternative nucleophiles (e.g., amines vs. thiols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.